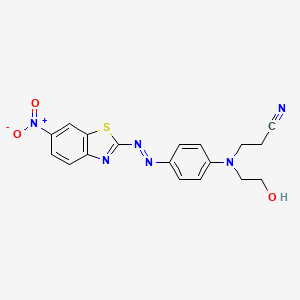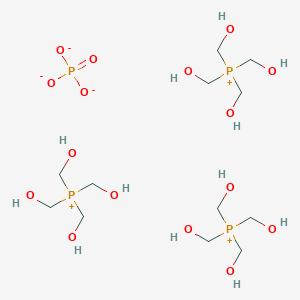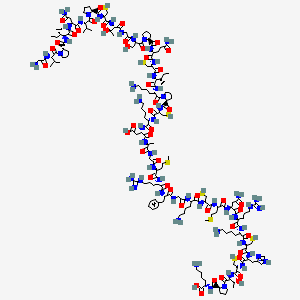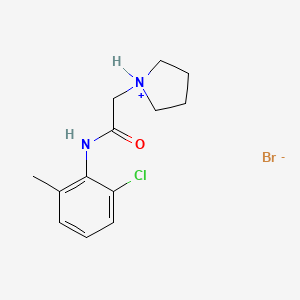
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile is a complex organic compound with the molecular formula C18H16N6O3S . It is characterized by the presence of a benzothiazole ring, a nitro group, and an azo linkage, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Azo Coupling: The nitrated benzothiazole is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with an aniline derivative to form the azo linkage.
Hydroxyethylation: The resulting azo compound is reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Propiononitrile Introduction: Finally, the hydroxyethylated azo compound is reacted with acrylonitrile under basic conditions to form the propiononitrile group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(N-(2-Hydroxyethyl)-p-((6-methylbenzothiazol-2-yl)azo)anilino)propiononitrile
- 3-(N-(2-Hydroxyethyl)-p-((6-chlorobenzothiazol-2-yl)azo)anilino)propiononitrile
- 3-(N-(2-Hydroxyethyl)-p-((6-aminobenzothiazol-2-yl)azo)anilino)propiononitrile
Uniqueness
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
24112-29-6 |
|---|---|
Molekularformel |
C18H16N6O3S |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
3-[N-(2-hydroxyethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C18H16N6O3S/c19-8-1-9-23(10-11-25)14-4-2-13(3-5-14)21-22-18-20-16-7-6-15(24(26)27)12-17(16)28-18/h2-7,12,25H,1,9-11H2 |
InChI-Schlüssel |
LVDNXHCLMAIUDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])N(CCC#N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)

![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)

![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)

![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)
